molecular formula C23H28O10 B14695698 methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate CAS No. 24728-11-8

methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

Cat. No.: B14695698
CAS No.: 24728-11-8
M. Wt: 464.5 g/mol
InChI Key: IJMOTPLTXHRBLS-VIVJINLESA-N
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Description

Methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple steps. The starting materials typically include cyclodeca[b]furan derivatives, which undergo a series of reactions such as esterification, hydroxylation, and acetylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output .

Chemical Reactions Analysis

Types of Reactions

Methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Methyl (6E,10Z)-5-acetoxy-4-[(2-hydroxy-2-methyl-3-oxobutanoyl)oxy]-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylate: Similar structure but different stereochemistry.

    (6E,10Z)-6-Formyl-4-hydroxy-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan: Different functional groups and stereochemistry.

Uniqueness

The uniqueness of methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

CAS No.

24728-11-8

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C23H28O10/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,16-19,29H,2,7-8H2,1,3-6H3/b11-10+,15-9+

InChI Key

IJMOTPLTXHRBLS-VIVJINLESA-N

Isomeric SMILES

C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

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